molecular formula C16H16ClNO3 B5483359 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide

N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide

Cat. No. B5483359
M. Wt: 305.75 g/mol
InChI Key: LHTSGXQKPXMDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. It is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Etodolac are similar to those of other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides. It has been shown to reduce pain and inflammation in various animal models of inflammatory disorders. Etodolac has also been shown to have a lower risk of gastrointestinal side effects compared to other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides. It has also been extensively studied and has a well-established mechanism of action. However, one limitation of Etodolac is that it has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Etodolac. One area of interest is its potential use in cancer therapy. Etodolac has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its efficacy in treating various types of cancer. Another area of interest is its effects on bone healing and regeneration. Etodolac has been shown to promote bone healing in animal models, and further research is needed to determine its potential use in treating bone disorders such as osteoporosis. Additionally, further research is needed to optimize the synthesis of Etodolac and improve its yield.

Synthesis Methods

The synthesis of Etodolac involves the reaction of 2-methoxyphenol with 5-chloro-2-nitrobenzoyl chloride, followed by reduction with iron powder to give 5-chloro-2-(2-methoxyphenoxy)aniline. The resulting compound is then acylated with propionic anhydride to produce Etodolac. The overall yield of this process is around 50% and can be improved by optimizing reaction conditions.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Etodolac has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells. Additionally, Etodolac has been investigated for its effects on bone healing and regeneration.

properties

IUPAC Name

N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-16(19)18-12-10-11(17)8-9-13(12)21-15-7-5-4-6-14(15)20-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSGXQKPXMDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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